molecular formula C10H7Br2NO B13709997 2,2-Dibromo-1-(3-indolyl)ethanone

2,2-Dibromo-1-(3-indolyl)ethanone

Cat. No.: B13709997
M. Wt: 316.98 g/mol
InChI Key: XPYBQVKNBVBPIM-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(3-indolyl)ethanone is a halogenated aromatic ketone characterized by a dibromo-substituted ethanone moiety attached to the 3-position of an indole ring. These analogs typically exhibit reactivity influenced by electron-withdrawing/donating substituents on the aromatic ring, with bromine atoms enhancing electrophilicity at the α-carbon of the ketone. The indole group, being electron-rich due to its conjugated π-system and nitrogen lone pairs, may further modulate reactivity and intermolecular interactions compared to simpler phenyl derivatives .

Properties

IUPAC Name

2,2-dibromo-1-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2NO/c11-10(12)9(14)7-5-13-8-4-2-1-3-6(7)8/h1-5,10,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYBQVKNBVBPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(3-indolyl)ethanone typically involves the bromination of 1-(3-indolyl)ethanone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dichloromethane. The reaction conditions are usually mild, and the product is obtained in good yield.

Industrial Production Methods: Industrial production of 2,2-Dibromo-1-(3-indolyl)ethanone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher efficiency. The choice of brominating agent and solvent may vary based on cost and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromo-1-(3-indolyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Reduction Reactions: The compound can be reduced to form 1-(3-indolyl)ethanone or other reduced derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of indole-2,3-diones or other oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide, thiourea, or primary amines in solvents like ethanol or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution Reactions: Substituted indole derivatives.

    Reduction Reactions: Reduced indole derivatives.

    Oxidation Reactions: Indole-2,3-diones and other oxidized products.

Scientific Research Applications

Chemistry: 2,2-Dibromo-1-(3-indolyl)ethanone is used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of indole-based biological pathways and as a precursor for the synthesis of biologically active molecules.

Medicine: Indole derivatives synthesized from 2,2-Dibromo-1-(3-indolyl)ethanone have shown potential in the treatment of cancer, microbial infections, and neurological disorders.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(3-indolyl)ethanone and its derivatives involves interaction with various molecular targets and pathways. The indole moiety is known to interact with multiple receptors and enzymes, leading to diverse biological effects. The bromine atoms can enhance the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs include:

  • 2,2-Dibromo-1-(4-methylphenyl)ethanone (4d): Substituted with a methyl group, which is electron-donating, slightly reducing the ketone's electrophilicity.
  • 2,2-Dibromo-1-(4-chlorophenyl)ethanone (4g): Chlorine’s electron-withdrawing effect enhances α-carbon reactivity.
  • 2,2-Dibromo-1-(3-bromophenyl)ethanone (4i): Bromine at the meta position introduces steric and electronic effects distinct from para-substituted analogs.
  • 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone (I): Hydroxy and methoxy groups enable hydrogen bonding and influence solubility .

The 3-indolyl derivative differs by replacing phenyl with an indole ring, introducing nitrogen-based hydrogen bonding and increased aromatic complexity.

Physical Properties
Compound Melting Point (°C) Key NMR Shifts (¹H, CDCl₃)
2,2-Dibromo-1-(4-methylphenyl)ethanone 97–98 δ 2.43 (CH₃), 6.72 (CH), 7.30–7.97 (ArH)
2,2-Dibromo-1-(4-chlorophenyl)ethanone 92.5–93.5 δ 6.62 (CH), 7.48–8.04 (ArH)
2,2-Dibromo-1-(3-bromophenyl)ethanone 42.5–44 δ 6.65 (CH), 7.37–8.20 (ArH)
2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone - δ 6.69 (CH), 3.88 (OCH₃), 8.06–6.96 (ArH)

Key Observations :

  • Melting Points : Meta-substituted bromine (4i) lowers the melting point (42.5–44°C) compared to para-substituted analogs (e.g., 4g: 92.5–93.5°C), likely due to reduced symmetry and weaker crystal packing .
  • NMR Trends : The α-CH proton resonates at δ ~6.6–6.7, unaffected by aromatic substituents, while aromatic protons shift based on substituent electronic effects. For example, electron-withdrawing groups (e.g., Cl, Br) deshield adjacent protons .

The 3-indolyl derivative’s melting point and solubility are expected to differ significantly due to the indole’s planar structure and NH group, which may enhance intermolecular hydrogen bonding.

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